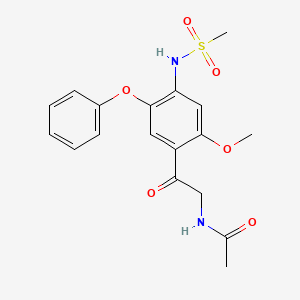

Iguratimod Impurity 10

Description

The Role of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of detecting, identifying, and quantifying the impurities present in a drug substance or drug product. wisdomlib.org This process is integral throughout the drug development lifecycle, from early-stage synthesis to commercial production. A comprehensive impurity profile provides a detailed understanding of the potential by-products, degradation products, and contaminants that may arise during the manufacturing process and upon storage. wisdomlib.org This knowledge is crucial for establishing a robust manufacturing process that minimizes the formation of impurities and for setting appropriate specifications to ensure the quality and safety of the final drug product. wisdomlib.org

Regulatory Framework for Impurity Control in Active Pharmaceutical Ingredients

Global regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in new drug substances and products. johronline.com The ICH Q3A(R2) guideline, for instance, provides a framework for the reporting, identification, and qualification of impurities in new drug substances. johronline.com It sets thresholds for impurities, above which they must be identified and, if necessary, qualified through safety studies. wisdomlib.org For example, the guideline generally requires identification of any impurity present at a level of 0.1% or higher. wisdomlib.org These regulations ensure that all commercially available drugs meet high standards of purity and safety.

Overview of Iguratimod and the Criticality of its Impurity Landscape

Iguratimod is a small molecule, anti-inflammatory drug used in the treatment of rheumatoid arthritis. wisdomlib.org It functions as a novel immunomodulator by inhibiting the activation of nuclear factor-κB (NF-κB), which in turn suppresses the production of inflammatory cytokines. wisdomlib.orgwisdomlib.org The chemical name for Iguratimod is N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide. wisdomlib.org

From a medicinal chemistry perspective, Iguratimod belongs to the chromone (B188151) class of compounds. johronline.com Its synthesis involves multiple steps, and like any complex chemical manufacturing process, there is a potential for the formation of various process-related and degradation impurities. wisdomlib.org The control of these impurities is essential to ensure the consistent quality and safety of Iguratimod as a therapeutic agent.

Research and forced degradation studies on Iguratimod have led to the identification and characterization of several impurities. wisdomlib.org These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to predict the likely degradation products. johronline.cominnovareacademics.in For instance, studies have identified impurities such as a methyl derivative (IMP-I), a product of acid hydrolysis (IMP-II), and a compound resulting from the cleavage of the aldehyde side chain (IMP-III). wisdomlib.org The formation of these impurities is often linked to specific reaction conditions and the presence of unreacted reagents or by-products. wisdomlib.org

Defining the Research Scope for Iguratimod Impurity 10

This article focuses specifically on a lesser-documented impurity designated as "this compound." While comprehensive public research on its specific synthesis and characterization is limited, this impurity is identified by its chemical name and CAS number in various chemical supplier databases. The scope of this article is to consolidate the available information on this compound and discuss its significance within the broader context of pharmaceutical impurity management.

Detailed Research Findings on this compound

While detailed peer-reviewed research focusing solely on this compound is not extensively available in the public domain, its chemical identity has been established.

Chemical Identity:

| Identifier | Information |

| Name | This compound |

| Chemical Name | N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide |

| CAS Number | 149456-97-3 |

| Molecular Formula | C18H20N2O6S |

| Molecular Weight | 392.43 g/mol |

Data sourced from commercial chemical supplier databases.

Due to the lack of specific published research, detailed findings on the synthesis and characterization of this compound are not available. The formation of this impurity is likely related to the complex synthesis pathway of Iguratimod or as a degradation product under specific conditions that are not yet publicly documented. The presence of methoxy (B1213986) and acetamide (B32628) groups suggests potential side reactions involving specific reagents or intermediates used in the synthesis of the parent drug.

The control of this and other impurities is typically achieved through the optimization of the manufacturing process and the implementation of robust purification methods, such as chromatography and crystallization. wisdomlib.org Analytical methods like High-Performance Liquid Chromatography (HPLC) are commonly used for the detection and quantification of impurities in Iguratimod. johronline.comjetir.org These methods are validated to be specific, accurate, and precise for their intended purpose. johronline.com

The study and control of pharmaceutical impurities are fundamental to ensuring the safety and quality of medicines. While detailed research on this compound is not widely published, its chemical identity is known. The management of this and other impurities in the manufacturing of Iguratimod is guided by stringent regulatory frameworks and relies on advanced analytical techniques to ensure that the final drug product meets the required purity standards. The continuous effort in impurity profiling is a testament to the pharmaceutical industry's commitment to patient safety.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12(21)19-11-16(22)14-9-18(26-13-7-5-4-6-8-13)15(10-17(14)25-2)20-27(3,23)24/h4-10,20H,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQESIYQBZDVKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Iguratimod Impurity 10 Formation

Synthetic Route-Derived Impurity Formation Mechanisms

The presence of Iguratimod Impurity 10 is intrinsically linked to the synthetic route employed for the production of Iguratimod. The structure of this impurity is notably an open-chain precursor to the final chromone (B188151) ring of Iguratimod, which suggests that its formation is a result of an incomplete or failed cyclization step. A common synthetic strategy for chromone rings, as seen in Iguratimod synthesis, involves the Baker-Venkataraman rearrangement, which proceeds through a 1,3-diketone intermediate formed from a 2-hydroxyacetophenone (B1195853) derivative. The formation of Impurity 10 can be traced back to deviations in this pathway.

The genesis of Impurity 10 is not a degradation product but rather a process-related impurity that arises from the reactions of intermediates within the main synthetic stream. Its structure points towards a failure in a critical demethylation step necessary for the subsequent cyclization to form the chromone ring.

A key intermediate in several patented synthetic routes of Iguratimod is a substituted 2-methoxyacetophenone (B1211565). This intermediate must undergo a demethylation reaction to yield the corresponding 2-hydroxyacetophenone derivative. This hydroxyl group is crucial as it acts as a nucleophile in the subsequent acid-catalyzed intramolecular cyclization to form the chromone ring.

This compound is the direct consequence of the 2-methoxyacetophenone intermediate failing to undergo demethylation. This unreacted methoxy-intermediate, being structurally similar to the desired hydroxyl-intermediate, can proceed through the subsequent formylation step. The formylation reaction introduces the formylamino group, but the absence of the free hydroxyl group at the 2-position of the phenyl ring prevents the final cyclization. Thus, the reaction sequence is arrested at the stage of the open-chain N-(2-(2-methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide, which is Impurity 10.

Table 1: Key Intermediates in the Formation of this compound

| Compound Name | Role in Synthesis | Consequence of Incomplete Reaction |

|---|---|---|

| Substituted 2-methoxyacetophenone | Intermediate | Failure to demethylate leads to the precursor of Impurity 10. |

| Substituted 2-hydroxyacetophenone | Key Intermediate | Essential for the cyclization to form the chromone ring of Iguratimod. |

| This compound | Process-Related Impurity | Formed when the methoxy-intermediate is formylated but fails to cyclize. |

The formation of Impurity 10 is best described as a "side-pathway" rather than a conventional side reaction. The primary intended reaction is the complete demethylation of the 2-methoxyacetophenone intermediate. However, when this reaction is incomplete, a portion of this starting material is shunted into a pathway that ultimately yields Impurity 10. This side-pathway runs parallel to the main synthesis route, and the resulting impurity can be difficult to separate from the desired product due to structural similarities.

The critical juncture is the demethylation step. If this step does not proceed to completion, the remaining methoxy-intermediate is chemically competent to undergo the subsequent formylation reaction. The formylation itself is not a side reaction, but its occurrence on the "wrong" substrate (the methoxy-intermediate instead of the hydroxy-intermediate) leads to the unintended final product, Impurity 10.

The efficiency of the demethylation step is highly sensitive to reaction conditions, and suboptimal conditions are a primary driver for the formation of this compound. Several factors can contribute to incomplete demethylation:

Temperature: Demethylation reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient temperature or inadequate heating time can lead to a significant amount of unreacted 2-methoxyacetophenone intermediate.

Reagent Stoichiometry: The ratio of the demethylating agent to the substrate is critical. An insufficient amount of the demethylating agent will naturally result in an incomplete reaction, leaving a portion of the starting material unchanged.

Choice of Reagent: The choice of demethylating agent (e.g., boron tribromide, hydrobromic acid, aluminum chloride) and its purity can significantly impact the reaction's completeness. A less reactive or degraded reagent will be less effective.

pH: While the demethylation itself might be conducted under specific pH conditions, subsequent work-up and pH adjustments can influence the stability of the intermediates. However, for the formation of Impurity 10, the critical factor is the condition of the demethylation reaction itself.

Table 2: Influence of Reaction Conditions on the Formation of this compound

| Reaction Condition | Optimal for Iguratimod Synthesis | Suboptimal Condition Leading to Impurity 10 |

|---|---|---|

| Temperature | Sufficiently high to drive demethylation to completion. | Too low or insufficient heating time. |

| Reagent Ratio | Stoichiometric excess of demethylating agent. | Insufficient amount of demethylating agent. |

| Reaction Time | Long enough for complete conversion. | Too short, leading to unreacted methoxy-intermediate. |

Purification processes are designed to remove impurities. However, in some cases, they can inadvertently contribute to the impurity profile of the final product.

The formation of this compound primarily occurs before the final purification steps. However, the purification process plays a crucial role in its persistence in the final API. The structural similarity between Iguratimod, its immediate precursors, and Impurity 10 can make separation challenging.

Standard purification techniques such as crystallization and chromatography rely on differences in physicochemical properties like solubility and polarity. As Impurity 10 shares the same core structure as the desired intermediates, differing only by a methoxy (B1213986) group instead of a hydroxyl group, their polarities and solubilities can be very similar. This makes their separation by conventional methods difficult. If the purification process is not specifically optimized to remove this impurity, it can co-crystallize or co-elute with the desired product, leading to its presence in the final Iguratimod substance. Research into Iguratimod synthesis has highlighted that controlling the parameters of synthesis and purification is essential to minimize impurity levels. wisdomlib.org

Role of Purification Processes in Impurity Introduction or Modification

Conditions Inducing Impurity Formation during Isolation

No specific information is available in the scientific literature detailing the conditions during the isolation phase of Iguratimod that lead to the formation of Impurity 10.

Degradation Pathway-Derived Impurity Formation Mechanisms

While forced degradation studies have been performed on Iguratimod, the resulting research does not specifically identify Impurity 10 as a degradation product nor does it outline the mechanisms of its formation through hydrolytic, oxidative, or photolytic pathways.

Hydrolytic Degradation Mechanisms

Acid-Induced Hydrolysis Pathways

There is no available data to suggest the formation of this compound through acid-induced hydrolysis of Iguratimod.

Base-Induced Hydrolysis Pathways

There is no available data to suggest the formation of this compound through base-induced hydrolysis of Iguratimod.

Oxidative Degradation Mechanisms

No published studies have identified this compound as a product of the oxidative degradation of Iguratimod or described the mechanistic pathway for such a formation.

Photolytic Degradation Mechanisms

There is no information available in the scientific literature that links the photolytic degradation of Iguratimod to the formation of Impurity 10.

Proposed Chemical Transformation Pathways Leading to this compound

Currently, there are no proposed chemical transformation pathways in the scientific literature that elucidate the formation of this compound from Iguratimod. The chemical structure of this compound is known as N-(3-(N-(2-hydroxyethyl)acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide, which indicates a significant alteration from the parent Iguratimod molecule.

The formation of this impurity would likely involve complex reactions, potentially including the opening of the formamide (B127407) group on Iguratimod and subsequent reaction with a two-carbon unit, followed by acetylation and hydroxylation. However, without experimental evidence or theoretical modeling, any proposed pathway would be purely speculative.

Studies on other Iguratimod impurities have detailed their formation mechanisms. For instance, some impurities are known to arise from acid or base hydrolysis, while others are process-related, stemming from residual reagents or intermediates in the manufacturing process. These well-documented pathways for other impurities highlight the current void in understanding the genesis of Impurity 10.

Advanced Analytical Methodologies for Identification and Structural Elucidation of Iguratimod Impurity 10

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the pharmaceutical industry for separating complex mixtures into their individual components. The successful isolation of Iguratimod Impurity 10 from the active pharmaceutical ingredient (API) and other related substances hinges on the selection and optimization of appropriate chromatographic methods. These methods exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and chirality, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and applicability to a wide range of compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis and is extensively used for the separation of Iguratimod and its impurities. In this mode, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used in conjunction with a polar mobile phase, which is usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the hydrophobic interactions between the analytes and the stationary phase.

A gradient elution strategy is often employed to effectively resolve a complex mixture of impurities with varying polarities. This involves systematically increasing the proportion of the organic solvent in the mobile phase during the analysis. This approach ensures that more polar compounds elute earlier, followed by the main component, Iguratimod, and then the less polar impurities such as this compound.

Table 1: Illustrative RP-HPLC Method Parameters

Note: This table represents a typical set of starting conditions. The method would require validation to ensure its suitability for the intended purpose.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) serves as a complementary technique to RP-HPLC, particularly for the separation of highly polar or isomeric compounds that are not well-retained or resolved in reversed-phase systems. NP-HPLC utilizes a polar stationary phase, such as silica or a cyano-bonded phase, with a non-polar mobile phase, for instance, a mixture of hexane (B92381) and a more polar organic solvent like ethanol (B145695) or isopropanol. The separation mechanism is based on the differential adsorption of the analytes to the polar stationary phase. Should this compound possess polar functional groups that lead to poor peak shape or co-elution in RP-HPLC, NP-HPLC would be a valuable alternative separation strategy.

If this compound possesses a stereocenter, it can exist as a mixture of enantiomers or diastereomers. As stereoisomers can have different pharmacological and toxicological properties, their separation and quantification are critical. Chiral High-Performance Liquid Chromatography is the definitive technique for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving the desired resolution between the stereoisomers of this compound.

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the direct analysis of Iguratimod and its impurities is generally not feasible due to their low volatility and thermal instability. The high temperatures required for GC analysis would likely cause the degradation of these compounds. However, GC could be employed following a derivatization step, where the impurity is chemically modified to form a more volatile and thermally stable derivative. This approach, while possible, introduces additional complexity and potential sources of error into the analytical method.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is often used for limit tests and as a screening tool for impurities. For the analysis of this compound, a sample solution would be applied to an HPTLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate. After development, the separated spots can be visualized under UV light, and the retention factor (Rf) can be used for identification.

Table 2: Representative HPTLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | A mixture of Toluene, Ethyl Acetate (B1210297), and Formic Acid |

| Application Volume | 10 µL |

| Development Distance | 80 mm |

| Detection | Densitometric scanning at 254 nm |

Note: The mobile phase composition would need to be carefully optimized to achieve adequate separation between Iguratimod and Impurity 10.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of Iguratimod and the separation of its impurities, including Impurity 10, UPLC is an invaluable tool. waters.comtandfonline.com

A typical UPLC method for the profiling of Iguratimod impurities would be designed to achieve baseline separation of the main component from all related substances. The selection of the stationary phase is critical, with reversed-phase columns, such as those with C18 bonded silica particles, being commonly employed due to their versatility in separating compounds with a range of polarities. waters.comnih.gov

The mobile phase composition is meticulously optimized to achieve the desired selectivity. A gradient elution is often preferred, where the proportion of the organic solvent (e.g., acetonitrile or methanol) in the aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency for subsequent mass spectrometry detection) is varied over the course of the analysis. nih.gov This allows for the effective elution of both more polar and less polar impurities.

| Parameter | Typical Condition |

|---|---|

| Instrument | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV-Vis/PDA Detector (e.g., at 257 nm) |

| Injection Volume | 1 - 5 µL |

The enhanced resolution of UPLC allows for the detection and quantification of impurities at very low levels, which is a regulatory requirement for ensuring drug purity. waters.com

Spectroscopic and Hyphenated Techniques for Structural Characterization

While UPLC is proficient at separating impurities, the elucidation of their chemical structures requires the use of spectroscopic and hyphenated techniques. These methods provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural characterization of pharmaceutical impurities. The LC system separates the impurity of interest from the API and other components, which is then introduced into the mass spectrometer for analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown compound with a high degree of accuracy. nih.govyoutube.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. For this compound, which has a molecular formula of C₁₈H₂₀N₂O₆S, HRMS can confirm this composition by providing a highly accurate mass measurement.

The theoretical exact mass of the neutral molecule C₁₈H₂₀N₂O₆S can be calculated by summing the exact masses of the most abundant isotopes of each element.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 18 | 12.000000 | 216.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 6 | 15.994915 | 95.969490 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 392.104209 |

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, would be expected to measure the m/z of the protonated molecule [M+H]⁺ of this compound at approximately 393.11148. The high mass accuracy of the measurement allows for the confident assignment of the elemental formula, ruling out other possibilities with the same nominal mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of Impurity 10) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its core components and the positions of functional groups.

By comparing the fragmentation pattern of Impurity 10 to that of the parent drug, Iguratimod, structural differences can be inferred. For instance, the presence of a sulfonamide group in the Iguratimod structure would likely lead to characteristic fragmentation pathways, such as cleavage of the S-N or S-C bonds. Analysis of the mass differences between the precursor ion and the product ions can help to piece together the structure of the impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. europeanpharmaceuticalreview.com Given the molecular formula C₁₈H₂₀N₂O₆S, this compound is likely to be a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. researchgate.net

However, the volatility of such compounds can be increased through a process called derivatization. colostate.eduyoutube.com This involves chemically modifying the molecule to replace polar functional groups (such as -OH, -NH, -COOH) with less polar, more volatile groups. researchgate.netlibretexts.org Common derivatization techniques include:

Silylation: Replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Acylation: Introduction of an acyl group.

Alkylation: Introduction of an alkyl group, for example, through esterification of carboxylic acids. libretexts.org

Once derivatized, the impurity can be analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification. This approach is particularly useful for identifying impurities that may not be amenable to LC-MS analysis or for providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. While direct NMR analysis of impurities present at low levels can be challenging, isolation of the impurity allows for comprehensive NMR studies.

For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be conducted.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments (indicated by the chemical shift), their proximity to one another (indicated by spin-spin coupling), and the relative number of each type of proton (from the integration of the signals). Data for the ¹H NMR spectrum of this compound is noted to be available, which would be a key component in its structural confirmation. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., distinguishing between sp³, sp², and carbonyl carbons).

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the initial structural assessment of pharmaceutical impurities. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals details about the carbon skeleton of the molecule.

For an impurity related to Iguratimod, the NMR spectra would be expected to show characteristic signals corresponding to the core 3-(formylamino)-6-phenoxy-4H-chromen-4-one structure. Analysis focuses on identifying any shifts, disappearances, or appearances of signals compared to the parent Iguratimod spectrum, which indicates structural modification.

For instance, the characterization of a known methyl derivative of Iguratimod (Impurity-I) revealed the appearance of an additional singlet in the ¹H NMR spectrum and a corresponding carbon signal in the ¹³C NMR spectrum, confirming the presence of an extra methyl group. wisdomlib.org Combining these observations with the chemical shifts allows for the precise location of the modification on the Iguratimod scaffold. wisdomlib.org

Table 1: Representative ¹H NMR Spectral Data for an Iguratimod Impurity

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.3 | Singlet | 3H | Protons of an additional methyl group (e.g., on a nitrogen atom) wisdomlib.org |

| ~7.0-8.0 | Multiplets | - | Aromatic protons of the chromone (B188151) and phenoxy rings |

| ~8.5 | Singlet | 1H | Formyl proton (-CHO) |

Table 2: Representative ¹³C NMR Spectral Data for an Iguratimod Impurity

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~40.0 | Carbon of an additional methyl group wisdomlib.org |

| ~115-135 | Aromatic carbons |

| ~150-160 | Aromatic carbons attached to oxygen |

| ~175 | Carbonyl carbon (C=O) of the chromone ring |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the complete molecular structure of an impurity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. farmaciajournal.com The IR spectrum of an Iguratimod impurity provides a molecular "fingerprint" that can be compared against the parent compound to detect structural changes. Key vibrational bands are analyzed to confirm the presence or absence of specific functional groups.

Table 3: Key IR Absorption Bands for a Typical Iguratimod Impurity

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3367 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| ~3072 | C-H Stretch | Aromatic Ring |

| ~2972 | C-H Stretch | Methyl Group (-CH₃) |

| ~1633 | C=O Stretch | Ketone (Chromone Ring) |

| ~1510 | C=C Stretch | Aromatic Ring |

Data based on a characterized Iguratimod impurity. wisdomlib.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. spectroscopyonline.com The chromone core of Iguratimod and its related impurities contains an extensive system of conjugated double bonds, resulting in strong UV absorbance.

This property is primarily exploited in the quantitative analysis of Iguratimod and its impurities via High-Performance Liquid Chromatography (HPLC), where a UV detector is set to a specific wavelength to monitor the eluting compounds. The wavelength of maximum absorbance (λmax) for Iguratimod is approximately 256-257 nm. jetir.orgjetir.orgresearchgate.net Impurities that retain the core chromone structure are expected to exhibit a similar λmax, making UV-Vis spectroscopy an excellent tool for their detection and quantification during chromatographic analysis. jetir.org

Table 4: Typical UV-Vis Absorption Data for Iguratimod and Related Impurities

| Parameter | Value | Significance |

|---|---|---|

| λmax | ~257 nm | Wavelength of maximum absorbance, characteristic of the chromone conjugated system. jetir.org |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. Raman is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an IR spectrum. For an Iguratimod impurity, Raman spectroscopy could provide valuable data on the skeletal vibrations of the aromatic rings and the symmetric stretches of the sulfonyl group, further confirming the structural integrity of these moieties.

Comprehensive Multidimensional Analytical Strategies

The definitive identification and structural elucidation of an unknown pharmaceutical impurity like this compound cannot be achieved by a single analytical method. A comprehensive and multidimensional strategy combining separation and spectroscopic techniques is required. wisdomlib.org

A typical workflow involves:

Detection and Separation : A validated, stability-indicating HPLC method is first used to detect, separate, and quantify any impurities from the main Iguratimod API. wisdomlib.orgjetir.org

Mass Analysis : The separated impurity is then subjected to high-resolution mass spectrometry (HRMS), often coupled directly to the HPLC (LC-MS). This provides an accurate mass measurement, from which a molecular formula can be determined. Further fragmentation analysis (MS/MS) helps to identify key structural components by observing the masses of molecular fragments. wisdomlib.orgwisdomlib.org

Structural Elucidation : The isolated impurity is then analyzed using a suite of NMR experiments (1D and 2D). The collective data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments are pieced together like a puzzle to construct the final, unambiguous chemical structure. wisdomlib.org

Confirmation : Finally, techniques like IR or Raman spectroscopy are used to confirm the presence of key functional groups, corroborating the structure proposed by NMR and MS data.

This integrated approach, leveraging the strengths of multiple advanced analytical methodologies, is essential for the rigorous characterization of pharmaceutical impurities, ensuring the quality and safety of medicines. wisdomlib.org

Development and Validation of Stability Indicating Analytical Methods for Iguratimod Impurity 10

Method Development Strategy

The primary objective of the method development strategy was to create a robust and reliable analytical procedure capable of separating and quantifying Iguratimod Impurity 10 from the Iguratimod API and other potential process-related and degradation impurities. jetir.org The approach involved a systematic evaluation of various chromatographic parameters to achieve optimal separation and sensitivity.

The selection of an appropriate chromatographic column and stationary phase is fundamental to achieving the desired separation. For the analysis of Iguratimod and its related substances, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. jetir.org Initial screening efforts focused on columns with different stationary phases to evaluate their selectivity towards Iguratimod and its impurities.

Several C18 columns are often considered due to their hydrophobicity and wide applicability. Columns such as Inertsil ODS-3 (150 x 4.6 mm, 5µm) and Thermo C18 (150mm×4.6mm, 5μm) have been successfully utilized for the separation of Iguratimod and its impurities. jetir.orgwjpps.com The selection is based on achieving the best resolution, peak shape, and analysis time. For the method development for this compound, an Inertsil ODS-3 column was chosen for its superior performance in resolving the impurity from the main peak and other related substances. jetir.orgjetir.orgijariie.com

The mobile phase composition plays a crucial role in controlling the retention and elution of analytes in RP-HPLC. The optimization process for this compound involved evaluating different organic modifiers, aqueous phases, and pH levels. A common approach involves a binary mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.goviajps.com

For this method, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile was selected. jetir.org The pH of the aqueous phase was optimized to ensure the ionization state of the analytes, which influences their retention behavior. A pH of around 3.5 to 4.0, adjusted with orthophosphoric acid, was found to provide good peak shapes and resolution. jetir.org

A gradient elution program was developed to ensure the timely elution of all components, from the more polar impurities to the less polar API. The gradient program was optimized to provide adequate separation between this compound, the active ingredient, and other impurities.

Table 1: Optimized Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0 | 90 | 10 |

| 5 | 90 | 10 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 28 | 90 | 10 |

This table is a representative example based on typical gradient elution programs for similar analyses.

The selection of an appropriate detection wavelength is critical for achieving the required sensitivity for impurity quantification. The UV spectra of Iguratimod and this compound were recorded to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 257 nm has been reported to be suitable for the analysis of Iguratimod and its related compounds, providing good sensitivity for both the API and its impurities. jetir.org In some cases, a wavelength of 265 nm has also been utilized. wjpps.com For this method, 257 nm was chosen as the optimal wavelength for detection. jetir.orgjetir.orgijariie.com

The flow rate and column temperature were optimized to improve chromatographic efficiency and reduce analysis time without compromising resolution. A flow rate of 1.0 ml/min is commonly used in similar analyses. wjpps.com The column temperature was maintained at a constant value, typically around 25°C or 40°C, to ensure reproducibility of retention times. jetir.orgwjpps.com For the analysis of this compound, a flow rate of 1.0 ml/min and a column temperature of 30°C were found to provide the best balance of resolution and run time. nih.gov

Table 2: Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3 (150 x 4.6 mm, 5µm) |

| Mobile Phase A | 20mM Potassium Dihydrogen Orthophosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | As per Table 1 |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 30°C |

| Detection Wavelength | 257 nm |

| Injection Volume | 20 µL |

This table summarizes the final optimized parameters for the analytical method.

A critical aspect of a stability-indicating method is its ability to resolve the analyte of interest from all other components in the sample matrix. The developed method demonstrated baseline separation between the peak for this compound, the Iguratimod peak, and other known and unknown impurities. Peak purity analysis was performed using a photodiode array (PDA) detector to confirm that the chromatographic peak of this compound was spectrally homogeneous and free from any co-eluting peaks. jetir.org

Forced Degradation Studies for Method Specificity and Indicating Nature

Forced degradation studies, also known as stress testing, are essential to demonstrate the stability-indicating nature of an analytical method. researchgate.net These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. jetir.org The developed analytical method must be able to separate the API from all the degradation products formed under these conditions.

Iguratimod was subjected to the following stress conditions:

Acid Hydrolysis: The drug substance was treated with 1M hydrochloric acid at 60°C.

Base Hydrolysis: The drug substance was exposed to 0.1M sodium hydroxide (B78521) at room temperature. jetir.org

Oxidative Degradation: The drug substance was treated with 10% hydrogen peroxide at 60°C. jetir.org

Thermal Degradation: The solid drug substance was heated in an oven.

Photolytic Degradation: The drug substance was exposed to UV light.

The results of the forced degradation studies showed that Iguratimod is susceptible to degradation under acidic, basic, and oxidative conditions. The developed HPLC method was able to resolve the peak of this compound from the main Iguratimod peak and all the degradation products formed during the stress studies. This confirms the specificity and stability-indicating nature of the method.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Observation |

|---|---|---|---|

| Acid Hydrolysis | 1M HCl | 30 minutes | Significant degradation observed |

| Base Hydrolysis | 0.1M NaOH | 5 minutes | Significant degradation observed |

| Oxidation | 10% H₂O₂ | 4 hours | Moderate degradation observed |

| Thermal | 105°C | 24 hours | Minor degradation observed |

| Photolytic | UV Light | 24 hours | Minor degradation observed |

This table provides a summary of the conditions used for forced degradation and the observed outcomes. jetir.org

Acid Hydrolysis Conditions and Degradation Profiles

In a typical acid hydrolysis study, a solution of this compound would be treated with an acid, such as hydrochloric acid, at a specified concentration and temperature for a defined period. The objective is to induce degradation and observe the resulting profile.

Table 1: Representative Data for Acid Hydrolysis of this compound

| Time (hours) | % this compound Remaining | No. of Degradants | Major Degradant Peak Area (%) |

|---|---|---|---|

| 0 | 100.0 | 0 | 0 |

| 2 | 85.2 | 1 | 12.5 |

| 4 | 72.8 | 2 | 15.3, 8.1 |

| 8 | 58.1 | 2 | 20.7, 11.4 |

Note: The data presented in this and subsequent tables are illustrative and not based on actual experimental results for this compound.

Base Hydrolysis Conditions and Degradation Profiles

Similar to acid hydrolysis, base hydrolysis involves treating the impurity with a basic solution, such as sodium hydroxide. This condition often leads to different degradation pathways compared to acidic conditions.

Table 2: Representative Data for Base Hydrolysis of this compound

| Time (hours) | % this compound Remaining | No. of Degradants | Major Degradant Peak Area (%) |

|---|---|---|---|

| 0 | 100.0 | 0 | 0 |

| 1 | 90.5 | 1 | 8.2 |

| 2 | 81.3 | 2 | 10.4, 5.1 |

| 4 | 65.7 | 2 | 18.9, 9.8 |

Oxidative Stress Conditions and Degradation Profiles

Oxidative stress testing is performed to assess the impurity's susceptibility to oxidation. A common reagent for this is hydrogen peroxide. The degradation products formed under these conditions can mimic those that might arise from exposure to air or trace peroxides in excipients.

Table 3: Representative Data for Oxidative Stress on this compound

| Time (hours) | % this compound Remaining | No. of Degradants | Major Degradant Peak Area (%) |

|---|---|---|---|

| 0 | 100.0 | 0 | 0 |

| 4 | 95.1 | 1 | 4.5 |

| 8 | 89.8 | 1 | 9.1 |

| 12 | 84.5 | 2 | 11.2, 3.4 |

Thermal Stress Conditions and Degradation Profiles

Thermal stress testing evaluates the stability of the impurity at elevated temperatures. This is typically done on the solid form of the impurity and can reveal degradation pathways that are promoted by heat.

Table 4: Representative Data for Thermal Stress on this compound

| Duration (days) | Temperature (°C) | % this compound Remaining | No. of Degradants |

|---|---|---|---|

| 0 | - | 100.0 | 0 |

| 7 | 80 | 98.7 | 1 |

| 14 | 80 | 96.5 | 1 |

Photolytic Stress Conditions and Degradation Profiles

Photostability testing exposes the impurity to light of specified intensity and spectral distribution. This is crucial for understanding potential degradation if the drug substance or product is not adequately protected from light during manufacturing, storage, or use.

Table 5: Representative Data for Photolytic Stress on this compound

| Illumination (klux hours) | UV-A (W h/m²) | % this compound Remaining | No. of Degradants |

|---|---|---|---|

| 0 | 0 | 100.0 | 0 |

| 600 | 100 | 99.2 | 0 |

| 1200 | 200 | 98.5 | 1 |

Neutral/Aqueous Degradation Conditions

Degradation in neutral aqueous solution (e.g., water or a buffered solution at neutral pH) is also assessed to understand the impurity's stability in a neutral environment, which can be relevant to liquid formulations or during certain manufacturing processes.

Method Validation According to ICH Guidelines (e.g., ICH Q2(R1))

Once a stability-indicating method has been developed, it must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This ensures that the method is suitable for its intended purpose. The validation process involves evaluating several parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. In the context of this compound, this would be demonstrated by the separation of its peak from all other peaks in the chromatograms from the forced degradation studies.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a linear plot of peak area versus concentration and a correlation coefficient close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

The successful validation of the analytical method for this compound would provide confidence in its use for routine quality control and stability monitoring of Iguratimod drug substance and drug products.

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| Iguratimod |

| This compound |

| Hydrochloric Acid |

| Sodium Hydroxide |

Information on Analytical Methods for this compound Not Publicly Available

Following a comprehensive search for scientific literature, detailed information regarding the development and validation of stability-indicating analytical methods specifically for the chemical compound "this compound" is not available in the public domain.

While research exists on the analytical method validation for the primary drug, Iguratimod, and some of its other related impurities, none of the available studies provide specific data for a compound designated as "this compound." veeprho.comwisdomlib.org The available literature extensively covers validation parameters such as specificity, linearity, precision, and accuracy for other impurities, often labeled alphabetically (e.g., Impurity-A, Impurity-C, Impurity-E).

One chemical supplier source identifies "this compound" as N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide. chemicalbook.com However, this source, along with others that list known Iguratimod impurities, does not include the specific, in-depth experimental data required to detail the validation of an analytical method for this particular compound. veeprho.comchemicalbook.commolcan.comsynzeal.com

Therefore, it is not possible to construct a scientifically accurate article detailing the specificity, linearity, precision, accuracy, detection limits, robustness, and system suitability for an analytical method focused solely on this compound based on the available information.

Quality Control and Regulatory Compliance for Iguratimod Impurities

Impurity Profiling as a Quality Control Strategy

Impurity profiling is a critical component of the quality control strategy for any active pharmaceutical ingredient (API), including Iguratimod. It involves the identification, quantification, and characterization of impurities present in the drug substance. A comprehensive impurity profile is essential for ensuring the consistency and safety of the final product.

Monitoring and Quantification of Iguratimod Impurity 10 during Manufacturing

Continuous monitoring and precise quantification of this compound are integral to the manufacturing process of Iguratimod. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. wisdomlib.org A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from the main drug substance and other potential impurities. wisdomlib.org

Reference standards for this compound are utilized to ensure the accuracy of its quantification. synzeal.com The concentration of this impurity is meticulously tracked across different batches to ensure it remains within predefined acceptance criteria.

Table 1: Illustrative HPLC Method Parameters for Quantification of this compound

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient mixture of acetonitrile (B52724) and a buffered aqueous solution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Retention Time of Iguratimod | ~8.5 min |

| Retention Time of Impurity 10 | ~12.2 min |

Note: This table presents illustrative data based on typical HPLC methods for impurity analysis and does not represent definitive parameters for a specific proprietary process.

In-Process Control Measures for Impurity Mitigation

To minimize the levels of this compound, several in-process control measures are implemented during the synthesis and purification of Iguratimod. These controls are designed to prevent the formation of the impurity and to remove it effectively if it does form.

Key in-process controls include:

Control of Raw Materials: Ensuring the quality and purity of starting materials and reagents is the first line of defense against impurity formation.

Optimization of Reaction Conditions: Precise control over parameters such as temperature, pressure, reaction time, and stoichiometry can significantly reduce the generation of unwanted by-products, including Impurity 10. grace.com

Purification Processes: The crude Iguratimod is subjected to robust purification steps, such as crystallization or chromatography, which are specifically designed to remove Impurity 10 and other related substances to acceptable levels. wisdomlib.org

Intermediate Testing: Testing of intermediates at critical stages of the manufacturing process allows for early detection and mitigation of impurity formation.

Table 2: Illustrative In-Process Controls for Mitigating this compound

| Control Point | Parameter to Control | Rationale |

| Step X of Synthesis | Temperature | To prevent side reactions leading to the formation of Impurity 10. |

| Step Y of Synthesis | pH | To ensure the desired reaction pathway is favored over impurity formation. |

| Crystallization | Solvent System & Cooling Rate | To maximize the removal of Impurity 10 from the final product. |

| Drying | Temperature and Time | To prevent degradation of Iguratimod into impurities. |

Note: This table provides examples of typical in-process controls in pharmaceutical manufacturing.

Quality Assurance Processes to Ensure Purity Standards

A robust quality assurance (QA) system is essential to guarantee that all batches of Iguratimod consistently meet the required purity standards. preprints.org The QA function oversees all aspects of quality control, from raw material testing to final product release. preprints.org

Key responsibilities of the QA department include:

Batch Record Review: Thorough review of all manufacturing and testing records to ensure compliance with established procedures and specifications.

Deviation and Out-of-Specification (OOS) Investigations: Investigating any deviations from the standard process or any results that fall outside the acceptance criteria to identify the root cause and implement corrective and preventive actions (CAPAs).

Change Control Management: Assessing the potential impact of any changes to the manufacturing process, equipment, or materials on the impurity profile of the drug substance.

Supplier Qualification: Ensuring that all suppliers of raw materials and critical reagents meet the required quality standards. preprints.org

Regular Audits: Conducting internal and external audits to ensure ongoing compliance with Good Manufacturing Practices (GMP).

Regulatory Standards and Guidelines for Impurities

The control of impurities in new drug substances is governed by internationally recognized guidelines, primarily those developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgeuropa.eu This guideline establishes thresholds for impurities, above which they must be reported, identified, and/or qualified. ich.orgyoutube.com

The thresholds are based on the maximum daily dose of the drug and are crucial for setting acceptance criteria for impurities like this compound. youtube.com

Table 3: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

For any new drug substance, impurities found to be above the identification threshold must have their structures elucidated. ich.org If an impurity is present at a level higher than the qualification threshold, its biological safety must be established. slideshare.net

ICH Q1A(R2): Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. gmp-compliance.orgich.orgich.orgeuropa.eu Stability studies are essential to understand how the quality of a drug substance, including its impurity profile, changes over time under the influence of various environmental factors such as temperature, humidity, and light. ich.org

Forced degradation studies, which are a key component of stability testing, are performed to identify potential degradation products that may form under stress conditions. ich.org This information is vital for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of the drug substance. The results of these studies help in determining the appropriate storage conditions and retest period for the drug substance.

Harmonization of Global Stability Testing Requirements

The quality, safety, and efficacy of pharmaceutical products are ensured through rigorous stability testing, which is governed by globally harmonized guidelines. precisionstabilitystorage.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in creating a unified standard for stability testing, eliminating the need for manufacturers to conduct different studies for different regions. ich.orgamsbiopharma.com These guidelines are crucial for establishing a drug substance's retest period or a drug product's shelf life and recommended storage conditions. propharmagroup.com

The core of these harmonized standards is the ICH Q1 guideline series, particularly ICH Q1A(R2), which outlines the stability testing of new drug substances and products. europa.eubiobostonconsulting.com This guideline delineates the necessary data package for a registration application within the ICH regions of Europe, Japan, and the United States. amsbiopharma.comeuropa.eu The guideline specifies long-term, intermediate, and accelerated stability testing conditions based on a global climatic zone model. pharmaregulatory.in This ensures that products are tested for stability under conditions representative of where they will be stored and used. pharmaregulatory.in

The presence of impurities, such as this compound, is a critical parameter monitored during stability studies. oceanicpharmachem.com The formation and growth of degradation products can directly impact the safety and efficacy of the active pharmaceutical ingredient (API). fbpharmtech.com Therefore, stability studies must employ validated analytical methods capable of detecting and quantifying any changes in the impurity profile over time. propharmagroup.com The harmonization of these requirements ensures a consistent approach to evaluating the impact of temperature, humidity, and light on the purity of drug substances and products worldwide. precisionstabilitystorage.compropharmagroup.com

Table 1: ICH Climatic Zones and Long-Term Stability Testing Conditions

| Climatic Zone | Description | Long-Term Testing Conditions |

|---|---|---|

| Zone I | Temperate | 21°C / 45% RH |

| Zone II | Subtropical and Mediterranean | 25°C / 60% RH |

| Zone III | Hot and Dry | 30°C / 35% RH |

| Zone IVa | Hot and Humid | 30°C / 65% RH |

| Zone IVb | Hot and Very Humid | 30°C / 75% RH |

This table summarizes the different climatic zones as defined by the ICH and the corresponding long-term storage conditions required for stability testing.

Reference Standards and Their Importance

Reference standards are fundamental to pharmaceutical quality control, serving as the benchmark against which production batches of drug substances and products are evaluated. pharmaceutical-technology.com Their accuracy and purity are paramount, as the reliability of all subsequent analytical results depends on them. pharmaceutical-technology.com

Synthesis of Authentic Reference Standards for this compound

The availability of pure, well-characterized reference standards for impurities is a prerequisite for the validation of analytical methods and the accurate quantification of those impurities in routine testing. For this compound, an authentic reference standard must be synthesized, as these compounds are often not commercially available in the required purity.

The synthesis process for an impurity standard is a complex undertaking that requires a deep understanding of the API's chemistry and potential degradation pathways. wisdomlib.org Research into Iguratimod has identified several process-related and degradation impurities. wisdomlib.org For example, one study detailed the synthesis of a methyl derivative impurity (IMP-I) by reacting pure Iguratimod with methyl iodide and potassium carbonate in a tetrahydrofuran (B95107) (THF) solvent. wisdomlib.org The resulting solid was then filtered, washed, and dried to yield the impurity. wisdomlib.org

While the specific synthesis route for this compound (CAS No: 149456-97-3) is proprietary and not detailed in publicly available literature, the general approach involves:

Route Identification: Proposing a synthetic pathway based on the known structure of the impurity and the manufacturing process of the parent drug, Iguratimod. wisdomlib.org

Synthesis and Isolation: Performing the chemical reactions and then isolating the crude impurity. wisdomlib.org

Purification: Employing advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), to achieve the high level of purity required for a reference standard. wisdomlib.orgjetir.org

Structural Characterization: Using a combination of analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm that the synthesized molecule has the correct structure of this compound. wisdomlib.org

This rigorous process ensures the creation of an authentic reference standard suitable for use in critical quality control applications.

Role of Certified Reference Materials in Analytical Validation

Certified Reference Materials (CRMs) are the gold standard for reference materials. wikipedia.org They are used to calibrate instruments, validate analytical methods, and ensure the quality and metrological traceability of measurements. wikipedia.org Unlike other reference standards, CRMs are produced under stringent manufacturing protocols and are accompanied by a certificate that provides the value of the certified property, its uncertainty, and a statement of traceability. wikipedia.orgalfa-chemistry.com

In the context of analytical validation for this compound, CRMs play a critical role. synthinkchemicals.com According to ICH Q2(R1) guidelines on the validation of analytical procedures, the use of a reference standard is essential for demonstrating key validation characteristics:

Accuracy: Accuracy is assessed by comparing the results of the method against a known true value, which is provided by the CRM.

Precision: CRMs are used to prepare samples for repeatability and intermediate precision studies, ensuring that the method yields consistent results.

Specificity: A CRM of this compound helps to prove that the analytical method can unequivocally assess the analyte in the presence of other components, including the API and other impurities.

Quantitation Limit (QL): The CRM is used to prepare solutions at low concentrations to determine the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy.

By using a CRM for this compound, pharmaceutical manufacturers can have high confidence in the reliability of their analytical data, ensuring that the impurity is accurately monitored and controlled within its specified limits. synthinkchemicals.com

Acceptance Criteria and Justification for Impurity Limits

Establishing acceptance criteria, or limits, for impurities is a critical aspect of ensuring the safety and quality of a drug substance. fda.gov These limits are not arbitrary; they are based on a rigorous scientific rationale and regulatory guidelines, primarily the ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and drug products, respectively. fda.goveuropa.eu

The justification for impurity limits is a multifaceted process that considers the impurity's potential toxicity, the manufacturing process capability, and the stability characteristics of the drug. ich.org The ICH has established a set of thresholds for reporting, identification, and qualification of impurities. jpionline.org

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be determined. jpionline.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org If an impurity is present at a level higher than the qualification threshold, further toxicological studies may be required. youtube.com

The acceptance criteria for this compound would be set no higher than the level justified by safety data and must be consistent with the levels achievable by the validated manufacturing process. fda.govich.org The final limits included in the drug substance specification represent a balance between ensuring patient safety and acknowledging the practical realities of pharmaceutical manufacturing and analytical capability. ich.org

Table 2: ICH Impurity Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table outlines the standard thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose, as specified in ICH Q3A(R2) guidelines.

Advanced Research Directions and Future Perspectives in Impurity Science

Emerging Technologies in Impurity Characterization

The limitations of conventional analytical methods in fully characterizing complex impurity profiles have spurred the development and adoption of more advanced techniques. These emerging technologies offer enhanced resolution, higher throughput, and the ability to provide multi-dimensional information about impurities.

Ion Mobility Spectrometry (IMS) Coupled Techniques

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the resolution of isomers and isobars that may be indistinguishable by mass spectrometry alone. This is particularly valuable in impurity analysis where structurally similar impurities may co-elute in chromatographic separations.

For the characterization of Iguratimod Impurity 10, IMS-MS could offer significant advantages. It could potentially separate Impurity 10 from other co-eluting impurities or from the active pharmaceutical ingredient (API), Iguratimod, itself, especially if they share similar mass-to-charge ratios. The collision cross-section (CCS) value, a key parameter obtained from IMS, provides information about the three-dimensional structure of an ion and can be used as an additional identifier for Impurity 10, complementing retention time and mass spectral data.

Table 1: Hypothetical Ion Mobility Spectrometry Data for Iguratimod and Impurity 10

| Compound | Retention Time (min) | m/z | Collision Cross-Section (CCS) (Ų) |

| Iguratimod | 15.2 | 375.07 | 185.4 |

| This compound | 15.2 | 389.09 | 192.7 |

This table illustrates how IMS could differentiate between Iguratimod and a co-eluting impurity (Impurity 10) based on their different collision cross-section values, even if their retention times are identical.

High-Throughput Screening for Impurity Detection

High-Throughput Screening (HTS) involves the use of automated technologies to rapidly test a large number of samples. In the context of impurity detection, HTS can be employed to screen for the presence of known impurities across numerous batches of a drug substance or to screen for the formation of new impurities under various stress conditions (e.g., heat, light, humidity, and pH).

The application of HTS to monitor for this compound would enable the rapid analysis of a large number of samples, facilitating more comprehensive process development and stability studies. Miniaturized assays and automated liquid handling systems can be used to prepare and analyze samples in a fraction of the time required by traditional methods. This would allow for the early detection of trends in Impurity 10 formation, enabling timely process adjustments to maintain its levels within acceptable limits.

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico modeling are becoming increasingly integral to pharmaceutical development, offering predictive insights into the formation and behavior of impurities. These approaches can significantly reduce the experimental workload and provide a deeper understanding of the chemical processes involved.

Predictive Modeling for Impurity Formation

Predictive modeling utilizes computational algorithms to forecast the likelihood of impurity formation based on the chemical structures of the reactants, intermediates, and the API, as well as the reaction conditions. By analyzing the potential degradation pathways and side reactions of Iguratimod, it may be possible to predict the formation of Impurity 10.

Software tools can simulate the reactivity of molecules and identify potential reactive sites that could lead to the formation of impurities. For Iguratimod, these models could assess its stability under various conditions and predict the structures of potential degradation products, including that of Impurity 10. This information can be invaluable in designing robust manufacturing processes and appropriate control strategies.

Reaction Pathway Modeling for Synthesis Optimization

Reaction pathway modeling involves the computational simulation of chemical reactions to understand their mechanisms and kinetics. This can be used to optimize the synthesis of Iguratimod to minimize the formation of Impurity 10. By modeling the desired reaction pathway and potential side reactions, it is possible to identify critical process parameters that influence the formation of this impurity.

For instance, if Impurity 10 is formed due to a specific side reaction, reaction pathway modeling could help in identifying alternative reagents, catalysts, or reaction conditions that favor the formation of the desired product while suppressing the formation of the impurity. This in silico optimization can guide experimental work, leading to a more efficient and cleaner synthesis of Iguratimod.

Table 2: Illustrative Output of a Predictive Model for Iguratimod Impurity Formation

| Potential Impurity | Predicted Formation Pathway | Key Contributing Factors | Likelihood of Formation |

| Iguratimod Impurity A | Oxidation of the phenoxy group | Presence of oxidizing agents, exposure to air | High |

| This compound | Incomplete formylation | Insufficient formylating agent, low reaction temperature | Medium |

| Iguratimod Impurity C | Hydrolysis of the sulfonamide group | Acidic or basic conditions, presence of water | Low |

This hypothetical table demonstrates how predictive modeling could rank potential impurities based on their likelihood of formation under specific conditions, aiding in risk assessment and control strategy development.

Process Analytical Technology (PAT) Applications

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT can provide real-time monitoring and control of the manufacturing process to minimize the formation of impurities like this compound.

In-line and on-line analytical tools, such as spectroscopic techniques (e.g., Near-Infrared, Raman) and chromatographic methods, can be integrated into the manufacturing process to monitor the concentration of Iguratimod and its impurities in real-time. For instance, a probe could be inserted directly into the reaction vessel to continuously measure the formation of Impurity 10.

This real-time data can be used to establish a design space for the manufacturing process, defining the process parameters within which the level of Impurity 10 is consistently controlled. If a deviation is detected, the PAT system can trigger an automated response to adjust the process parameters and bring the impurity level back within the desired range. This proactive approach to quality control is a significant advancement over traditional end-product testing.

Real-Time Monitoring of Impurity Levels in Manufacturing

Real-time monitoring is a paradigm shift from retrospective quality testing, offering a dynamic and continuous assessment of the manufacturing process. arborpharmchem.com By integrating advanced analytical instruments directly into the production line, manufacturers can track the formation of impurities as they occur.

Key Technologies and Methodologies:

In-line Spectroscopic Techniques: Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful PAT tools. thepharmamaster.comnews-medical.net These non-destructive methods can be used to monitor the progress of chemical reactions in real-time, providing immediate insights into the consumption of reactants and the formation of products and byproducts, including impurities. For instance, a Raman probe integrated into a reactor synthesizing an Iguratimod intermediate could continuously monitor the spectral fingerprint of the reaction mixture, allowing for the early detection of deviations that might lead to the formation of this compound.

Mass Spectrometry (MS): Real-time mass spectrometry offers high sensitivity and selectivity for identifying and quantifying volatile and semi-volatile impurities directly from the process stream. This can be particularly useful in monitoring residual solvents or volatile byproducts that may contribute to impurity formation.

Chromatography: While traditionally an offline technique, advancements in online and at-line High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems allow for rapid analysis of in-process samples. youtube.com These systems can automatically draw samples from the reactor, perform a quick separation and analysis, and provide data on the levels of specific impurities like this compound within minutes.

Illustrative Data on Real-Time Monitoring Implementation:

| PAT Tool | Parameter Monitored | Application in Impurity Control | Potential Impact on this compound |

| In-line Raman Spectroscopy | Reactant conversion, intermediate and product formation | Detects process deviations in real-time, allowing for immediate corrective action to prevent impurity formation. | Early detection of abnormal reaction conditions that could favor the formation of Impurity 10. |

| At-line UPLC | Concentration of specific impurities | Provides rapid, quantitative data on impurity levels, enabling tighter process control. | Precise measurement of Impurity 10 levels during synthesis, allowing for adjustments to minimize its concentration. |